An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylsulfonylethanol (CAS: 450409-87-7)
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylsulfonylethanol (CAS: 450409-87-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for the rational design of novel therapeutics. Among these, the 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold, renowned for its ability to significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol, a key building block bearing this critical pharmacophore. We will explore its chemical properties, the profound influence of its structural components on drug design, plausible synthetic strategies, and its applications in the development of next-generation therapeutics.
The core of this molecule, identified by CAS Number 450409-87-7 , combines two powerful functional groups: the metabolically robust and lipophilic 3,5-bis(trifluoromethyl)phenyl moiety and the versatile sulfonylethanol group. This unique combination makes it a valuable intermediate for synthesizing complex molecules with tailored biological activities.
Section 1: Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are fundamental for its application in any research or development setting.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 3,5-Bis(trifluoromethyl)phenylsulfonylethanol | |
| CAS Number | 450409-87-7 | [1] |
| Molecular Formula | C₁₀H₈F₆O₃S | [1] |
| Molecular Weight | 322.22 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)CCO)C(F)(F)F)C(F)(F)F | [2] |
| InChI Key | Not Publicly Available |
While comprehensive, experimentally determined data for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is not widely published, we can infer its likely properties based on its constituent functional groups and related analogs.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a white to off-white solid | High molecular weight and polarity from the sulfonyl group suggest a solid at room temperature. |
| Melting Point | Moderately high | Aromatic stacking and polar interactions from the sulfonyl group would contribute to a higher melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water. | The large, lipophilic bis(trifluoromethyl)phenyl group dominates, reducing aqueous solubility despite the polar sulfonyl and hydroxyl groups. |
| pKa | The hydroxyl proton is weakly acidic. | The strong electron-withdrawing effect of the sulfonyl group will lower the pKa of the terminal -OH group compared to a simple alkanol. |
Section 2: The 3,5-Bis(trifluoromethyl)phenyl Moiety: A Pillar of Modern Drug Design
The true value of this compound as a synthetic intermediate lies in the properties conferred by the 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is not merely a placeholder for a methyl group; it is a strategic tool for fine-tuning molecular properties.
Causality Behind the Trifluoromethyl Advantage:
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Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[3] This makes the -CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance.[4][5] Placing these groups at the 3 and 5 positions shields the aromatic ring from metabolic attack, thereby increasing the drug's half-life and bioavailability.
-
Increased Lipophilicity : The -CF₃ group is significantly more lipophilic (Hansch π value of +0.88) than a hydrogen or methyl group.[3][6] This property enhances a molecule's ability to cross cellular membranes, which can be critical for reaching intracellular targets and improving absorption.[3][4][5]
-
Modulation of Electronic Properties : As a powerful electron-withdrawing group, the -CF₃ substituent lowers the pKa of nearby acidic protons and modulates the electron density of the aromatic ring.[3][4] This can be leveraged to fine-tune the binding affinity of a drug to its target receptor or enzyme.
-
Bioisosterism : The trifluoromethyl group can act as a bioisostere for groups like chlorine or isopropyl, offering similar steric bulk but with vastly different electronic properties, providing chemists with options to optimize ligand-target interactions.[3]
The strategic application of this moiety is evident in numerous FDA-approved drugs, where it contributes to improved efficacy and pharmacokinetic profiles.
Caption: Proposed synthetic workflow for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol.
Hypothetical Step-by-Step Experimental Protocol:
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride (C)
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Diazotization: Dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt intermediate (B).
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(II) chloride (catalytic amount).
-
Add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride (C).
Causality: This standard Sandmeyer-type reaction is a reliable method for converting anilines to sulfonyl chlorides, which are versatile intermediates for forming sulfones and sulfonamides.
Step 2: Formation of the Vinylsulfone Intermediate (D)
-
Dissolve the sulfonyl chloride (C) (1.0 eq) and ethylene glycol vinyl ether (1.2 eq) in an aprotic solvent like tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC for the disappearance of the sulfonyl chloride.
-
Filter the triethylamine hydrochloride salt and concentrate the filtrate. The resulting crude product is the vinylsulfone intermediate (D).
Causality: The base facilitates the elimination of HCl, coupling the sulfonyl chloride with the vinyl ether to form the C-S bond, a key step in building the carbon skeleton.
Step 3: Hydrolysis to 3,5-Bis(trifluoromethyl)phenylsulfonylethanol (E)
-
Dissolve the crude vinylsulfone intermediate (D) in a mixture of THF and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction, neutralize with a mild base (e.g., sodium bicarbonate solution), and extract the final product with ethyl acetate.
-
Purify the product via flash column chromatography to obtain pure 3,5-Bis(trifluoromethyl)phenylsulfonylethanol (E).
Causality: The acidic conditions hydrolyze the vinyl ether group to the corresponding aldehyde, which is immediately reduced in situ or during workup to the primary alcohol, yielding the final sulfonylethanol product.
Section 4: Applications in Research and Drug Development
The utility of this molecule stems from the distinct roles its two key components can play in a drug's structure.
-
As a Core Building Block: The primary application is as an intermediate. The terminal hydroxyl group of the sulfonylethanol moiety provides a reactive handle for further chemical elaboration. It can be easily converted into other functional groups (e.g., halides, azides, amines) or used in coupling reactions (e.g., etherification, esterification) to link the 3,5-bis(trifluoromethyl)phenylsulfonyl scaffold to other parts of a larger, more complex molecule.
-
The Sulfonyl Group as a Pharmacophore: The sulfonyl (-SO₂-) group is far from being an inert linker. It is a non-ionizable, polar functional group with a tetrahedral geometry. The two oxygen atoms are excellent hydrogen bond acceptors, allowing for strong and specific interactions with biological targets like enzyme active sites and protein receptors. [7][8][9]This feature is exploited in a wide range of drugs, including enzyme inhibitors and receptor antagonists. [8][9]The introduction of a sulfonyl group can increase metabolic stability and improve the pharmacokinetic properties of a drug molecule. [10]
-
Potential in Bioactive Compound Synthesis: Research has shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent activity against drug-resistant bacteria. This highlights the potential of this scaffold in designing new classes of antibiotics and other therapeutic agents.
Section 5: Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is not publicly available, safety precautions should be based on analogous chemical structures. Related compounds, such as those containing isocyanate or other reactive groups on the 3,5-bis(trifluoromethyl)phenyl ring, are often classified as irritants. [11][12][13] General Laboratory Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. [12]* Exposure Routes: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [12]* First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [12] * Ingestion: Rinse mouth. Do NOT induce vomiting. [12]In all cases of significant exposure, seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.
Section 6: Conclusion
3,5-Bis(trifluoromethyl)phenylsulfonylethanol (CAS: 450409-87-7) is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. It provides researchers with a scaffold that combines the proven pharmacokinetic advantages of the 3,5-bis(trifluoromethyl)phenyl moiety with the synthetic versatility of the sulfonylethanol group. Its dual functionality—enhancing metabolic stability and providing a reactive handle for further synthesis—makes it an invaluable tool for developing potent, selective, and durable therapeutic agents. A thorough understanding of its properties, synthesis, and the functional role of its constituent parts empowers scientists to leverage this compound to its full potential in the quest for novel medicines.
References
-
Gao, C., Liu, Y., & Wang, M. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3565-3583. [Link]
-
Gao, C., Liu, Y., & Wang, M. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wang, L., et al. (2020). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Trifluoromethyl Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]
-
Zhang, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Simeon, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
The Trifluoromethyl Advantage: Enhancing Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 21, 2026, from [Link]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]
-
Khan, I., et al. (2018). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. Retrieved January 21, 2026, from [Link]
-
3,5-Bis(trifluoromethyl)phenylsulfonylethanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Methodologies for the synthesis of aryl alkyl sulfones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
He, Y., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(10), 1675. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(4), 501-512. [Link]
-
Chen, Y., et al. (2023). Synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans. RSC Advances, 13(40), 28245-28256. [Link]
-
Novoa, L., & Kurp, G. (2023). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 28(14), 5557. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3,5-Bis(trifluoromethyl)phenylsulfonylethanol | C10H8F6O3S | CID 2756747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tcichemicals.com [tcichemicals.com]
